1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethanone
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Overview
Description
1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its multiple methoxy groups and a phenyl ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the Mannich reaction, where dihydroquercetin reacts with 1-aryl-6,7-dimethoxytetrahydroisoquinolines in the presence of formaldehyde . The reaction is typically carried out in isopropanol at room temperature, yielding mono- and di-substituted products depending on the reagent ratio and order of addition .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include formaldehyde, potassium carbonate, and various anilines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of HIV-1 reverse transcriptase by binding to the enzyme and preventing its activity . The compound’s methoxy groups and phenyl rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE include:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A simpler analogue with fewer functional groups.
4H-1-Benzopyran-4-one derivatives: Compounds with similar methoxy and phenyl groups but different core structures.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A related compound used in chemoproteomic studies.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE.
Properties
Molecular Formula |
C28H31NO6 |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
1-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C28H31NO6/c1-31-21-11-9-19(10-12-21)15-28(30)29-14-13-20-16-26(33-3)27(34-4)17-22(20)23(29)18-35-25-8-6-5-7-24(25)32-2/h5-12,16-17,23H,13-15,18H2,1-4H3 |
InChI Key |
ZTVXRBGDSYWXAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC |
Origin of Product |
United States |
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